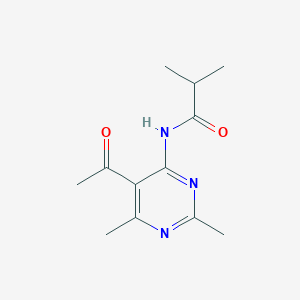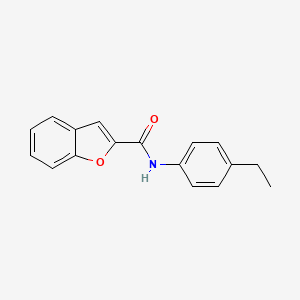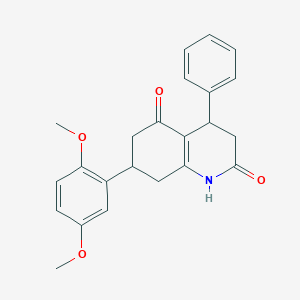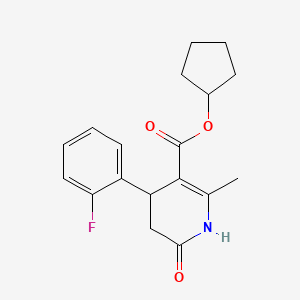
N~1~-(5-ACETYL-2,6-DIMETHYL-4-PYRIMIDINYL)-2-METHYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Acetylation: The pyrimidine ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Alkylation: The acetylated pyrimidine is further alkylated with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-phenylacetamide
- N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-ethylpropanamide
Uniqueness
N~1~-(5-Acetyl-2,6-dimethyl-4-pyrimidinyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-2,6-dimethylpyrimidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)12(17)15-11-10(8(4)16)7(3)13-9(5)14-11/h6H,1-5H3,(H,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODJAZQSSWKXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NC(=O)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-[(3-nitrophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-chloro-6-(piperidin-1-yl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5507222.png)
![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

